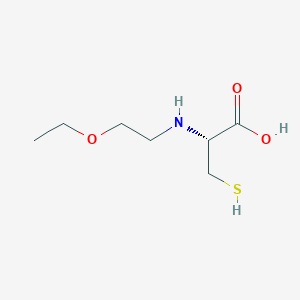![molecular formula C13H18O3 B564513 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid CAS No. 53949-53-4](/img/structure/B564513.png)
2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid
描述
1-羟基布洛芬是布洛芬的代谢产物,布洛芬是一种广泛使用的非甾体抗炎药 (NSAID)。布洛芬通常用于缓解关节炎、发烧和疼痛症状,尤其是在存在炎症成分的情况下。 1-羟基布洛芬的化学式为 C₁₃H₁₈O₃,它是通过布洛芬的羟基化形成的 .
作用机制
1-羟基布洛芬的作用机制与布洛芬类似。它作为环氧合酶 (COX-1 和 COX-2) 的非选择性抑制剂,这些酶参与前列腺素和血栓烷的合成。 通过抑制这些酶,1-羟基布洛芬减少炎症、疼痛和发烧 .
生化分析
Biochemical Properties
1-Hydroxyibuprofen interacts with various enzymes, proteins, and other biomolecules. Its analgesic activity is linked to its anti-inflammatory effects and is related to reduction in the ex vivo production in blood of cyclo-oxygenase (COX)-1 and COX-2 derived prostanoids .
Cellular Effects
1-Hydroxyibuprofen, being a metabolite of ibuprofen, shares similar cellular effects. It influences cell function by reducing inflammation and pain, which can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1-Hydroxyibuprofen is closely related to that of ibuprofen. It exerts its effects at the molecular level by inhibiting the COX-1 and COX-2 enzymes, which are involved in the production of prostanoids, compounds that play a key role in inflammation and pain .
Dosage Effects in Animal Models
While specific studies on 1-Hydroxyibuprofen dosage effects in animal models are limited, ibuprofen, from which 1-Hydroxyibuprofen is derived, has been extensively studied. The effects of ibuprofen vary with different dosages, and high doses can lead to toxic or adverse effects .
Metabolic Pathways
1-Hydroxyibuprofen is involved in the metabolic pathways of ibuprofen. It is one of the major metabolites of ibuprofen, indicating that it interacts with the enzymes involved in ibuprofen metabolism .
Subcellular Localization
As a small, lipid-soluble molecule, it is likely to be able to cross cell membranes and distribute throughout the cell .
准备方法
1-羟基布洛芬的合成通常涉及布洛芬的羟基化。这可以通过多种合成路线实现,包括:
化学合成: 布洛芬的羟基化可以使用化学试剂(如过氧化氢)在催化剂(如氯化铁 (III))存在下进行。
化学反应分析
1-羟基布洛芬会发生各种化学反应,包括:
氧化: 1-羟基布洛芬可以进一步氧化形成羧基布洛芬。
还原: 1-羟基布洛芬的还原可以生成布洛芬。
这些反应中常用的试剂包括氧化剂(如高锰酸钾)和还原剂(如硼氢化钠)。 这些反应的主要产物包括羧基布洛芬和布洛芬 .
科学研究应用
1-羟基布洛芬具有多种科学研究应用,包括:
药代动力学: 研究布洛芬及其代谢产物(包括 1-羟基布洛芬)的代谢有助于理解布洛芬的药代动力学和药效学。
毒理学: 调查布洛芬代谢产物(包括 1-羟基布洛芬)的毒理学效应,以评估布洛芬的安全性。
生物化学: 探索布洛芬羟基化为 1-羟基布洛芬所涉及的酶促途径.
相似化合物的比较
1-羟基布洛芬可以与其他类似化合物进行比较,例如:
布洛芬: 母体化合物,广泛用作 NSAID。
羧基布洛芬: 布洛芬的另一种代谢产物,通过 1-羟基布洛芬的进一步氧化形成。
2-羟基布洛芬: 布洛芬的另一种羟基化代谢产物.
属性
IUPAC Name |
2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13(15)16/h4-9,12,14H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOQYHYFRKTDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C(C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016132 | |
| Record name | 2-(4'-(1-Hydroxy-2-methylpropyl)phenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53949-53-4 | |
| Record name | 2-[4′-(1-Hydroxy-2-methylpropyl)phenyl]propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53949-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4'-(1-Hydroxy-2-methylpropyl)phenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053949534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4'-(1-Hydroxy-2-methylpropyl)phenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4'-(1-HYDROXY-2-METHYLPROPYL)PHENYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A1S87ZA87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How is 1-Hydroxyibuprofen formed and what does its presence indicate?
A1: 1-Hydroxyibuprofen is a minor metabolite of ibuprofen, primarily generated through metabolic processes in the liver. [] Its presence in urine samples can serve as a marker for ibuprofen intake, particularly in contexts like doping control in equestrian sports. []
Q2: Why is the removal efficiency of 1-Hydroxyibuprofen from wastewater often lower than that of its parent compound, ibuprofen?
A2: Research suggests that 1-Hydroxyibuprofen, with its relatively low log D value (a measure of lipophilicity), exhibits lower removal efficiency in wastewater treatment plants (WWTPs) compared to ibuprofen, which has a higher log D value. [] This difference implies that 1-Hydroxyibuprofen might be more persistent in water environments.
Q3: Are there any analytical methods specifically designed for detecting and quantifying 1-Hydroxyibuprofen in complex matrices like wastewater?
A3: Yes, researchers have developed sensitive and selective analytical methods for 1-Hydroxyibuprofen determination. One such approach utilizes cork as a natural sorbent phase in rotating-disk sorptive extraction to isolate and preconcentrate 1-Hydroxyibuprofen from aqueous samples. []
Q4: What are the potential environmental concerns regarding 1-Hydroxyibuprofen and similar pharmaceutical metabolites?
A5: The presence of pharmaceuticals and their metabolites, including 1-Hydroxyibuprofen, in water resources raises concerns about potential ecotoxicological effects. [, ] Further research is needed to fully understand the long-term impacts of these compounds on aquatic ecosystems and develop effective mitigation strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid](/img/structure/B564437.png)
![Imidazo[1,2-a]pyridin-7-ol](/img/structure/B564439.png)

![(2S,5R,6R)-6-[[2-(15N)azanyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B564441.png)







